2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene
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Overview
Description
2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfanyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which are good leaving groups.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the methylsulfanyl form.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in the development of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The fluorine atoms and functional groups on the benzene ring influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene can be compared with similar compounds such as:
2,4-Difluoro-1-(methylsulfanyl)benzene: This compound has a similar structure but differs in the position of the fluorine atoms.
2,3-Difluoro-1-methoxybenzene: Lacks the methylsulfanyl group, affecting its chemical properties and reactivity.
1-Methoxy-4-(methylsulfanyl)benzene: Lacks the fluorine atoms, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMWSBMMFHNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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